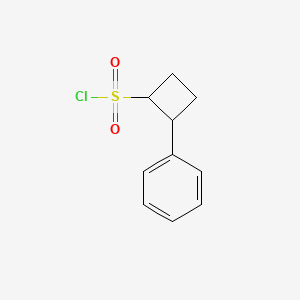
3-Chloro-2,6-difluorobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluorobenzyl chloride is an organic compound with the molecular formula C7H4ClF2 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorobenzyl chloride can be synthesized through the chlorination of 2,6-difluorotoluene using gaseous chlorine. The reaction typically occurs under controlled conditions to ensure the selective substitution of the methyl group with chlorine . The reaction can be represented as follows:
C7H5F2+Cl2→C7H4ClF2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the chlorination reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation: The compound can be oxidized to form 3-Chloro-2,6-difluorobenzaldehyde.
Reduction: Reduction reactions can convert the compound into 3-Chloro-2,6-difluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Nucleophilic Substitution: Produces various substituted benzyl derivatives.
Oxidation: Yields 3-Chloro-2,6-difluorobenzaldehyde.
Reduction: Results in 3-Chloro-2,6-difluorotoluene.
Scientific Research Applications
3-Chloro-2,6-difluorobenzyl chloride is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl chloride, making it more reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
3-Fluorobenzyl chloride: Contains only one fluorine atom, resulting in different reactivity and applications.
3-Chlorobenzyl chloride: :
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI Key |
QGNXHVYROQQQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


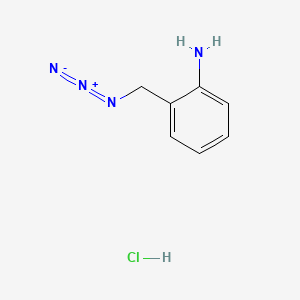
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
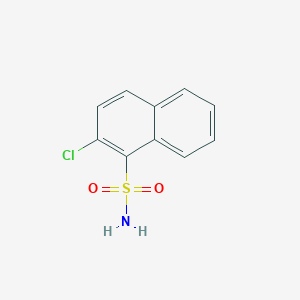
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


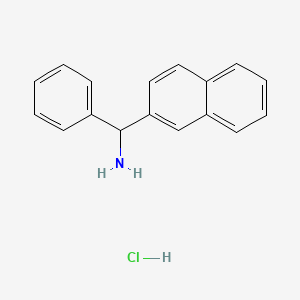

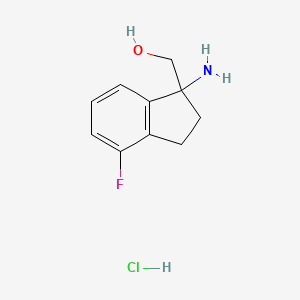
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
